(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone
Brand Name: Vulcanchem
CAS No.: 920370-24-7
VCID: VC5576667
InChI: InChI=1S/C25H20ClN7O/c26-18-8-10-19(11-9-18)33-24-22(29-30-33)23(27-16-28-24)31-12-14-32(15-13-31)25(34)21-7-3-5-17-4-1-2-6-20(17)21/h1-11,16H,12-15H2
SMILES: C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)Cl)C(=O)C5=CC=CC6=CC=CC=C65
Molecular Formula: C25H20ClN7O
Molecular Weight: 469.93

(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone

CAS No.: 920370-24-7

Cat. No.: VC5576667

Molecular Formula: C25H20ClN7O

Molecular Weight: 469.93

* For research use only. Not for human or veterinary use.

(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone - 920370-24-7

Specification

CAS No. 920370-24-7
Molecular Formula C25H20ClN7O
Molecular Weight 469.93
IUPAC Name [4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-naphthalen-1-ylmethanone
Standard InChI InChI=1S/C25H20ClN7O/c26-18-8-10-19(11-9-18)33-24-22(29-30-33)23(27-16-28-24)31-12-14-32(15-13-31)25(34)21-7-3-5-17-4-1-2-6-20(17)21/h1-11,16H,12-15H2
Standard InChI Key YWMWCZCMXYJRGV-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)Cl)C(=O)C5=CC=CC6=CC=CC=C65

Introduction

The compound (4-(3-(4-chlorophenyl)-3H- triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone is a complex organic molecule that belongs to a class of triazolo-pyrimidine derivatives. This class is known for its diverse biological activities and potential applications in medicinal chemistry. The compound's structure includes a piperazine moiety, a triazole ring, and a naphthalenyl group, which contribute to its pharmacological properties.

Structural Features

FeatureDescription
Molecular FormulaC20H19ClN6OC_{20}H_{19}ClN_{6}O
Molecular Weight373.88 g/mol
Functional GroupsChlorophenyl, Triazole, Piperazine
Core StructureTriazolo[4,5-d]pyrimidine

Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. Key steps in the synthetic pathway may include:

  • Formation of the Triazole Ring: This can be achieved through cyclization reactions involving appropriate azoles and halides.

  • Piperazine Incorporation: The piperazine moiety is introduced through nucleophilic substitution reactions.

  • Final Coupling with Naphthalen-1-yl Group: This step often involves coupling reactions that link the naphthalene moiety to the piperazine derivative.

Careful control of reaction conditions such as temperature, solvent choice, and reaction time is crucial for maximizing yield and purity.

Biological Activity and Mechanism of Action

Research indicates that compounds similar to (4-(3-(4-chlorophenyl)-3H- triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone exhibit potential as inhibitors of GCN2 (General Control Nonderepressible 2). GCN2 plays a significant role in cellular stress responses and protein synthesis pathways critical for tumor growth.

Potential Pharmacological Applications

  • Cancer Treatment: By inhibiting GCN2, this compound may promote apoptosis in cancer cells.

  • Metabolic Disorders: Its mechanism may also extend to metabolic regulation through modulation of stress response pathways.

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